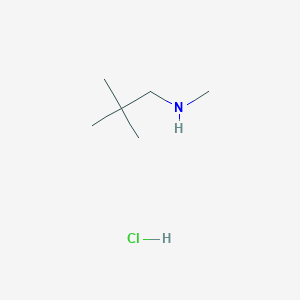

N,2,2-trimethylpropan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,2,2-trimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-6(2,3)5-7-4;/h7H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUYXKCCDNOAAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625407 | |

| Record name | N,2,2-Trimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31820-19-6 | |

| Record name | N,2,2-Trimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-dimethylpropyl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,2,2-trimethylpropan-1-amine hydrochloride CAS 31820-19-6 properties

An In-depth Technical Guide to N,2,2-trimethylpropan-1-amine Hydrochloride (CAS 31820-19-6) for Research and Development Professionals

Section 1: Core Compound Identification and Overview

This compound, registered under CAS number 31820-19-6, is a synthetic amine salt that serves as a valuable building block in modern chemical research.[1][2] While not an active pharmaceutical ingredient (API) itself, its structural motifs—specifically the sterically hindered neopentyl group adjacent to a secondary amine—make it a compound of interest for medicinal chemists and drug development professionals. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and handling, tailored for professionals in the life sciences and pharmaceutical industries.

The hydrochloride form enhances the compound's stability and solubility in aqueous and polar organic solvents, which is a critical consideration for its application in various reaction media and for purification processes. Its primary utility lies in its role as a precursor or intermediate in the synthesis of more complex molecules, where its unique steric and electronic properties can be leveraged to influence the pharmacological profile of a target compound.[1]

| Identifier | Value |

| CAS Number | 31820-19-6[3] |

| Molecular Formula | C₆H₁₆ClN[1] |

| Molecular Weight | 137.65 g/mol [1][4] |

| IUPAC Name | N,2,2-trimethylpropan-1-amine;hydrochloride |

| Synonyms | N,2,2-trimethyl-1-propanamine hydrochloride |

| InChI Key | QRUYXKCCDNOAAX-UHFFFAOYSA-N |

Section 2: Physicochemical Properties and Specifications

Understanding the physicochemical properties of a chemical intermediate is fundamental to its effective use in synthesis and development. This compound is typically supplied as a solid with high purity, suitable for demanding research applications.

| Property | Value / Description | Source |

| Physical Form | Solid | |

| Purity | ≥98% | |

| Storage Temperature | Room Temperature | |

| Storage Conditions | Sealed in a dry, well-ventilated area | [4] |

| InChI Code | 1S/C6H15N.ClH/c1-6(2,3)5-7-4;/h7H,5H2,1-4H3;1H |

The presence of the hydrochloride salt significantly impacts its properties compared to its free base form. The ionic character increases the melting point and enhances solubility in polar solvents like water and alcohols, while decreasing its solubility in nonpolar organic solvents such as hexanes or diethyl ether. This differential solubility is a key principle exploited during reaction workups and purification, for instance, in liquid-liquid extractions to separate the amine from non-basic impurities.[5]

Section 3: Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a common and efficient method for preparing this compound is through the reductive amination of 2,2-dimethylpropanal (pivalaldehyde) with methylamine. This two-step, one-pot process is widely used in pharmaceutical synthesis due to its high efficiency and operational simplicity.

The reaction proceeds via the initial formation of an imine intermediate from the condensation of the aldehyde and methylamine. This intermediate is then reduced in situ by a mild reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to yield the secondary amine. The choice of a mild reductant is crucial as it selectively reduces the C=N double bond of the imine without affecting the starting aldehyde. The final step involves treating the resulting free base with hydrochloric acid to precipitate the stable hydrochloride salt.

Caption: Plausible synthetic route via reductive amination.

Generalized Experimental Protocol: Reductive Amination

-

Reaction Setup: To a stirred solution of 2,2-dimethylpropanal (1.0 eq.) in a suitable solvent (e.g., methanol or dichloromethane, 0.5 M) at 0 °C, add methylamine (1.1 eq., typically as a solution in a compatible solvent).

-

Imine Formation: Allow the mixture to stir for 20-30 minutes at 0 °C to facilitate the formation of the imine intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), portion-wise to the mixture, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring completion by TLC or LC-MS.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Salt Formation: Dissolve the crude free base amine in a minimal amount of a non-polar solvent like diethyl ether. Add a solution of hydrochloric acid in ether (e.g., 2 M) dropwise with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Section 4: Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach is standard practice in the pharmaceutical industry.

Caption: Standard analytical workflow for compound characterization.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would be expected to show a singlet for the two gem-dimethyl groups, a singlet for the N-methyl group, and a singlet for the methylene (-CH₂-) group, along with a broad signal for the ammonium proton (-NH₂⁺-).

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. In positive ion mode, the spectrum will show the molecular ion for the free base (M+H)⁺ at approximately 116.14 m/z.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Since aliphatic amines lack a strong chromophore, derivatization may be required for UV detection.[6] Alternatively, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be employed.

-

Titration: An acid-base titration can be used to determine the purity of the hydrochloride salt by titrating with a standardized base.

Section 5: Applications in Research and Drug Development

This compound is primarily used as a chemical intermediate.[1][4] Its value in drug discovery stems from the structural features it can introduce into a larger molecule.

-

Steric Shielding: The bulky tert-butyl-like group (neopentyl) can provide steric hindrance around a reactive site. In medicinal chemistry, this can be strategically used to prevent or slow down metabolic degradation of a drug by cytochrome P450 enzymes, potentially increasing its half-life and bioavailability.

-

Pharmacophore Component: The secondary amine provides a key hydrogen bond donor and acceptor site, which is a common feature in many pharmacophores for interacting with biological targets like GPCRs, ion channels, and enzymes.[7]

-

Scaffold for Libraries: It serves as a starting point for the synthesis of compound libraries.[1] By reacting the amine with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides), researchers can rapidly generate a diverse set of molecules for high-throughput screening in the early phases of drug discovery.[8]

Section 6: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. This compound is classified as hazardous.[4]

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Handling and First Aid Recommendations

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[4]

-

Skin Contact: In case of contact, wash off with soap and plenty of water. Take the victim immediately to a hospital and consult a physician.[4]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[4] It should be stored at room temperature.

Section 7: Conclusion

This compound (CAS 31820-19-6) is a specialized chemical intermediate with significant utility for researchers in synthetic chemistry and drug development. Its well-defined physicochemical properties, combined with a sterically demanding structure, make it a valuable building block for creating novel molecules with tailored pharmacological profiles. Adherence to established protocols for its synthesis, analysis, and safe handling is paramount to leveraging its full potential in a research and development setting.

References

- Vulcanchem. N,2,2-trimethylcyclopropan-1-amine hydrochloride - 1795279-04-7.

-

PubChem - NIH. 3-chloro-N,N,2-trimethylpropan-1-amine;hydron;chloride. [Link]

-

National Institute for Environmental Studies, Japan. III Analytical Methods. [Link]

-

PubChem - NIH. 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. [Link]

-

The Royal Society of Chemistry. Supporting Information - Contents. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

Jayawantrao Sawant College of Pharmacy & Research. Analytical Techniques. [Link]

- Google Patents. WO2017035224A1 - Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof.

-

Analytical Chemistry. Analytical Chemistry 1956 Vol.28 no.4. [Link]

-

Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. [Link]

-

Prime Scholars. Drug Development Based on New Chemical Entities. [Link]

Sources

- 1. CAS 31820-19-6 | this compound - Synblock [synblock.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. chemscene.com [chemscene.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. env.go.jp [env.go.jp]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. primescholars.com [primescholars.com]

An In-depth Technical Guide to the Synthesis of N,2,2-trimethylpropan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for N,2,2-trimethylpropan-1-amine hydrochloride, a sterically hindered secondary amine. The primary focus is on a robust and scalable three-step synthesis commencing from pivaloyl chloride. This route involves the formation of an N-methyl amide intermediate, its subsequent reduction using lithium aluminum hydride (LiAlH4), and the final conversion to the stable hydrochloride salt. Each step is detailed with underlying chemical principles, step-by-step protocols, and critical process parameters. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide researchers with a deep, actionable understanding of the synthesis. Alternative synthetic strategies, characterization methods, and essential safety considerations are also discussed.

Introduction and Strategic Overview

N,2,2-trimethylpropan-1-amine, also known as N-methylneopentylamine, is a valuable building block in organic synthesis. Its sterically demanding neopentyl group can impart unique properties to target molecules, influencing their conformation, reactivity, and biological activity. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling compared to the volatile free base.

The synthesis of sterically hindered amines often requires carefully chosen methodologies to overcome the challenges posed by steric hindrance.[1] Direct alkylation methods are frequently plagued by low yields and over-alkylation. Therefore, a more controlled, multi-step approach is preferable. This guide focuses on the most reliable and field-proven method: the reduction of an amide precursor.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward pathway. The hydrochloride salt can be readily prepared from its free base. The secondary amine can be synthesized by the reduction of a corresponding amide, which disconnects the C-N single bond. This amide, N-methyl-2,2-dimethylpropanamide, can be efficiently formed from the reaction of an activated carboxylic acid derivative, such as pivaloyl chloride, and methylamine. This three-step sequence forms the core of our synthetic strategy.

Primary Synthesis Pathway: Amide Reduction Route

This pathway is divided into three distinct, high-yielding stages.

Stage 1: Synthesis of N-methyl-2,2-dimethylpropanamide

Principle: This step involves the nucleophilic acyl substitution of pivaloyl chloride with methylamine. The highly reactive acid chloride readily reacts with the nucleophilic methylamine to form a stable amide bond. An excess of methylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

A solution of methylamine (2.2 equivalents, typically a 40% solution in water or a 2.0 M solution in THF) is charged into a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Pivaloyl chloride (1.0 equivalent) is added dropwise to the stirred methylamine solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the pivaloyl chloride is consumed.

-

Upon completion, the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude N-methyl-2,2-dimethylpropanamide, which is often of sufficient purity for the next step.

Stage 2: Reduction of Amide to N,2,2-trimethylpropan-1-amine

Principle: Amides are relatively unreactive carbonyl compounds and require a powerful reducing agent for conversion to amines. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation as less reactive hydrides like sodium borohydride are ineffective. The mechanism involves the addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which makes it a good leaving group. A second hydride addition to the resulting iminium ion intermediate yields the final amine.[2]

Experimental Protocol:

-

A three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH4, 1.5-2.0 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or THF) under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C. A solution of N-methyl-2,2-dimethylpropanamide (1.0 equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-8 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, the reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH4 used in grams. This procedure (Fieser workup) is crucial for safely decomposing excess hydride and generating a filterable aluminum salt precipitate.[3]

-

The resulting slurry is stirred vigorously for 1 hour until a white, granular precipitate forms.

-

The solids are removed by filtration, and the filter cake is washed thoroughly with the ether solvent.

-

The combined filtrate is concentrated under reduced pressure to yield the crude N,2,2-trimethylpropan-1-amine free base.

Stage 3: Formation of this compound

Principle: The final step involves an acid-base reaction between the synthesized amine (a Lewis base) and hydrochloric acid. The resulting ammonium salt is typically a crystalline solid that is less volatile and easier to purify and store than the free amine.

Experimental Protocol:

-

The crude N,2,2-trimethylpropan-1-amine is dissolved in a minimal amount of a non-polar organic solvent, such as diethyl ether or hexane.

-

A solution of hydrochloric acid in a suitable solvent (e.g., 2.0 M HCl in diethyl ether, or gaseous HCl) is added dropwise with stirring until the solution becomes acidic (tested with pH paper).

-

The hydrochloride salt will precipitate out of the solution. The suspension is stirred in an ice bath for 30-60 minutes to maximize precipitation.

-

The solid product is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.

Data Presentation and Visualization

Summary of Reagents and Yields

| Step | Reactant 1 | Reactant 2 | Key Reagent | Solvent | Typical Yield |

| 1 | Pivaloyl Chloride | Methylamine | - | Dichloromethane | 90-98% |

| 2 | N-methyl-2,2-dimethylpropanamide | - | LiAlH4 | Anhydrous THF | 85-95% |

| 3 | N,2,2-trimethylpropan-1-amine | HCl | - | Diethyl Ether | >95% |

Diagrams of Workflow and Mechanism

Caption: Overall 3-step synthesis workflow.

Sources

Spectroscopic Characterization of N,2,2-trimethylpropan-1-amine Hydrochloride: A Technical Guide

This guide provides a detailed technical analysis of the spectroscopic data for N,2,2-trimethylpropan-1-amine hydrochloride (CAS No. 31820-19-6).[1] As a compound of interest in drug development and chemical research, a thorough understanding of its structural and spectroscopic properties is paramount. This document offers in-depth predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in fundamental principles and comparative data from structurally similar molecules.

Molecular Structure and Properties

This compound is the hydrochloride salt of the parent amine, N,2,2-trimethylpropan-1-amine. The presence of the hydrochloride group increases its polarity and water solubility.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for this compound, the following data and interpretations are based on predictive models and analysis of analogous structures.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.0 - 1.2 | Singlet | 9H | (CH₃)₃C- |

| b | ~2.8 - 3.0 | Singlet | 2H | -CH₂-NH₂⁺- |

| c | ~2.6 - 2.8 | Singlet | 3H | -NH₂⁺-CH₃ |

| d | ~8.0 - 9.0 | Broad Singlet | 2H | -NH₂⁺- |

Interpretation of the Predicted ¹H NMR Spectrum

-

Signal (a) - tert-Butyl Protons: The nine protons of the three methyl groups attached to the quaternary carbon are chemically equivalent. Due to the absence of adjacent protons, this signal is predicted to be a sharp singlet. Its upfield chemical shift is characteristic of alkyl protons.

-

Signal (b) - Methylene Protons: The two protons of the methylene group adjacent to the positively charged nitrogen atom are expected to be deshielded, resulting in a downfield shift. This signal should appear as a singlet as there are no vicinal protons to couple with.

-

Signal (c) - N-Methyl Protons: The three protons of the methyl group attached to the nitrogen are also deshielded due to the inductive effect of the positively charged nitrogen. This will likely appear as a singlet.

-

Signal (d) - Amine Protons: The two protons on the nitrogen atom are expected to be significantly deshielded due to the positive charge and will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~25 - 30 | (CH₃)₃C- |

| 2 | ~35 - 40 | (CH₃)₃C- |

| 3 | ~50 - 55 | -CH₂-NH₂⁺- |

| 4 | ~30 - 35 | -NH₂⁺-CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Signal (1) - tert-Butyl Methyl Carbons: The three methyl carbons of the tert-butyl group are equivalent and are expected to resonate at a typical upfield chemical shift for sp³ hybridized carbons.

-

Signal (2) - Quaternary Carbon: The quaternary carbon of the tert-butyl group will appear as a singlet with a slightly more downfield shift compared to the methyl carbons.

-

Signal (3) - Methylene Carbon: The carbon of the methylene group, being adjacent to the electron-withdrawing ammonium group, will be deshielded and thus shifted downfield.

-

Signal (4) - N-Methyl Carbon: The carbon of the N-methyl group will also be deshielded due to its proximity to the positively charged nitrogen.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons. D₂O is a good choice for observing the non-exchangeable protons, while CD₃OD might allow for the observation of the NH₂⁺ protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[2]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width would be from 0 to 10 ppm.

-

Use tetramethylsilane (TMS) or the residual solvent peak as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A wider spectral width (e.g., 0 to 200 ppm) is necessary.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectral Data

| Predicted Frequency Range (cm⁻¹) | Vibration | Intensity |

| ~3000 - 2800 | N-H stretch (in ammonium salt) | Strong, Broad |

| ~2960 - 2850 | C-H stretch (alkane) | Strong |

| ~1600 - 1500 | N-H bend (in ammonium salt) | Medium |

| ~1470 - 1450 | C-H bend (CH₃ and CH₂) | Medium |

| ~1390 - 1365 | C-H bend (tert-butyl) | Medium, Sharp |

Interpretation of the Predicted IR Spectrum

-

N-H Stretching: A very prominent and broad absorption band is expected in the region of 3000-2800 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the ammonium cation (-NH₂⁺-). This broadness is a characteristic feature of hydrogen-bonded N-H groups in amine salts.

-

C-H Stretching: Strong absorption bands between 2960 and 2850 cm⁻¹ will be present due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

N-H Bending: A medium intensity band in the 1600-1500 cm⁻¹ region is anticipated, which is characteristic of the N-H bending (scissoring) vibration in ammonium salts.

-

C-H Bending: Absorptions corresponding to the bending vibrations of the C-H bonds in the methyl and methylene groups are expected around 1470-1450 cm⁻¹. The characteristic umbrella deformation of the tert-butyl group should give rise to a sharp, medium intensity band around 1390-1365 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

For the hydrochloride salt, Electrospray Ionization (ESI) would be a suitable soft ionization technique. The spectrum would show the molecular ion of the free amine.

-

Molecular Ion (M⁺) of the free amine (C₆H₁₅N): m/z = 101.12

Predicted Fragmentation Pattern

Electron Ionization (EI) would lead to more extensive fragmentation. The fragmentation pattern can be predicted based on the stability of the resulting carbocations and radical cations.

Caption: Predicted major fragmentation pathways for N,2,2-trimethylpropan-1-amine.

-

Alpha-Cleavage: The most likely fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.

-

Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment with m/z = 86.

-

Loss of a larger fragment containing the methylene and N-methyl groups (•CH₂NHCH₃) would lead to the very stable tert-butyl cation with m/z = 57, which is expected to be the base peak.

-

-

Other Fragmentations: Other fragmentations, such as the loss of an ethyl radical (•C₂H₅), could also occur, leading to a fragment at m/z = 72.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

ESI-MS: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

EI-MS: The sample can be introduced directly or via a gas chromatograph (GC-MS). For GC-MS, the sample would be dissolved in a volatile solvent.

-

-

Instrumentation:

-

ESI-MS: A mass spectrometer equipped with an electrospray ionization source.

-

EI-MS: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph.

-

-

Data Acquisition:

-

ESI-MS: Acquire the spectrum in positive ion mode.

-

EI-MS: Acquire the spectrum with a standard electron energy of 70 eV.

-

Conclusion

References

-

SWGDRUG.org. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

Sources

Solubility Profile of N,2,2-trimethylpropan-1-amine hydrochloride in Organic Solvents: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,2,2-trimethylpropan-1-amine hydrochloride is a tertiary amine salt with potential applications in pharmaceutical development and organic synthesis.[1] A critical parameter for its application is its solubility in various organic solvents, which dictates its behavior in reaction media, formulation, and purification processes. While specific experimental solubility data for this compound is not extensively documented in publicly available literature[2], this guide provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility. This document synthesizes fundamental principles of solubility with a practical, step-by-step methodology for researchers.

Introduction to this compound

This compound is an organic salt with the chemical formula C6H16ClN.[3] It is the hydrochloride salt of the tertiary amine N,2,2-trimethylpropan-1-amine. The presence of the hydrochloride group significantly influences its physical and chemical properties, particularly its solubility. As a salt, it is expected to have higher solubility in polar solvents compared to its free base form.[2] Understanding its solubility profile is crucial for its effective use in various applications, including as a pharmaceutical intermediate.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 31820-19-6 | [3][4][5] |

| Molecular Formula | C6H16ClN | [3] |

| Molecular Weight | 137.65 g/mol | [3] |

| Physical Form | Solid | |

| Purity | 98% |

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[6][7] For an ionic compound like this compound, several factors come into play when considering its solubility in organic solvents.

-

Polarity: The protonated amine and the chloride counter-ion make the molecule highly polar. Therefore, it is expected to be more soluble in polar organic solvents that can stabilize these charges.

-

Hydrogen Bonding: The N-H bond in the protonated amine can act as a hydrogen bond donor, while the chloride ion can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents) are likely to be effective at solvating this salt.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at separating the cation and anion, thereby promoting dissolution.

-

Lattice Energy: The strength of the ionic interactions in the crystal lattice of the salt must be overcome by the solvent-solute interactions for dissolution to occur.

Based on these principles, we can categorize organic solvents and predict the likely solubility of this compound.

Table 2: Predicted Solubility of this compound in Different Classes of Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | High polarity and hydrogen bonding capability can effectively solvate the ions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High polarity and dielectric constant can stabilize the ions, though they lack hydrogen bond donating ability. |

| Non-polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Lack of polarity and inability to form strong interactions with the ionic salt. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Moderate polarity may allow for some dissolution, but likely less than highly polar solvents. |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is necessary. The following is a standard protocol for determining the solubility of a compound in an organic solvent.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[8][9]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to use a filter tip or to centrifuge the samples and then take the supernatant.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

-

-

Calculation of Solubility:

-

The solubility is calculated from the concentration of the analyte in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Self-Validating System

To ensure the trustworthiness of the results, the experimental protocol should include the following checks:

-

Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in the supernatant is constant, confirming that equilibrium has been reached.[8][9]

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to ensure that the compound has not undergone any phase changes or degradation during the experiment.

-

Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Visualization of Concepts and Workflows

Factors Influencing Solubility

The following diagram illustrates the key factors that determine the solubility of this compound in an organic solvent.

Caption: Key solute and solvent properties influencing solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines the step-by-step process for experimentally determining the solubility of the target compound.

Caption: Experimental workflow for solubility measurement.

Conclusion

While readily available quantitative solubility data for this compound is scarce, a thorough understanding of its chemical nature allows for reasoned predictions of its behavior in various organic solvents. This guide provides both the theoretical foundation and a detailed, robust experimental protocol for researchers to determine the solubility of this compound. By following the outlined procedures, scientists and drug development professionals can generate reliable data to inform their research and development activities, ensuring the effective application of this compound.

References

- Vulcanchem. N,2,2-trimethylcyclopropan-1-amine hydrochloride - 1795279-04-7.

- Sigma-Aldrich. 3-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride.

- PubChem. 3-chloro-N,N,2-trimethylpropan-1-amine;hydron;chloride.

- ChemicalBook. This compound | 31820-19-6.

- Synblock. CAS 31820-19-6 | this compound.

- ResearchGate. How to determine the solubility of a substance in an organic solvent?.

- SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- BYJU'S. Factors Affecting Solubility.

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

- Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs.

- Alchem.Pharmtech. CAS 31820-19-6 | this compound.

-

TutorVista. Factors Affecting Solubility. Available at: [Link]

-

Chemistry LibreTexts. 17.3: Factors that Affect Solubility. Available at: [Link]

-

ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available at: [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

National Center for Biotechnology Information. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available at: [Link]

-

Prime Scholars. Drug Development Based on New Chemical Entities. Available at: [Link]

Sources

- 1. primescholars.com [primescholars.com]

- 2. N,2,2-trimethylcyclopropan-1-amine hydrochloride (1795279-04-7) for sale [vulcanchem.com]

- 3. CAS 31820-19-6 | this compound - Synblock [synblock.com]

- 4. This compound | 31820-19-6 [chemicalbook.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 7. byjus.com [byjus.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

N,2,2-trimethylpropan-1-amine hydrochloride: A Technical Guide to Safety and Handling in Research Settings

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive overview of the safety and handling precautions for N,2,2-trimethylpropan-1-amine hydrochloride (CAS No: 31820-19-6). Recognizing the scarcity of specific toxicological data for this compound, this document establishes a framework for safe laboratory practices based on first principles of chemical safety, analysis of the chemical structure, and best practices for handling analogous amine hydrochlorides. The primary directive of this guide is to equip researchers with a robust risk assessment methodology for handling novel or poorly characterized chemical entities, ensuring a self-validating system of laboratory safety.

Compound Identification and the Precautionary Principle

This compound is a substituted aliphatic amine salt. While its chemical identity is established, a thorough review of publicly available scientific literature and regulatory databases reveals a significant lack of specific toxicological, ecotoxicological, and comprehensive physical hazard data. This data gap is not uncommon for novel research chemicals.

Therefore, the foundational principle governing all handling procedures for this compound must be the Precautionary Principle . This dictates that in the absence of complete safety data, the substance should be treated as potentially hazardous. All engineering controls, personal protective equipment (PPE), and handling protocols should be selected to provide maximum protection.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 31820-19-6 | [1] |

| Molecular Formula | C6H16ClN | [2] |

| Molecular Weight | 137.65 g/mol | [2] |

| Physical Form | Solid (predicted) | [3] |

| Solubility | Expected to be soluble in water | [4] |

| Melting/Boiling Point | Not available | [4] |

Hazard Analysis and Risk Assessment

The primary risk associated with this class of compounds stems from its amine functional group and its acidic hydrochloride salt form. Generally, aliphatic amine hydrochlorides can cause irritation to the skin, eyes, and respiratory tract.[5][6] In some cases, they can be corrosive or cause sensitization.[7][8]

A prudent risk assessment workflow is mandatory before any experimental work begins. This process ensures that all potential hazards are identified and mitigated.

Caption: Risk assessment workflow for a compound with limited safety data.

Engineering Controls and Personal Protective Equipment (PPE)

Based on the risk assessment, a multi-layered approach to exposure prevention is required, prioritizing engineering and administrative controls over sole reliance on PPE.

Engineering Controls

All manipulations of solid this compound and its solutions must be conducted in a properly functioning and certified chemical fume hood.[9] This is the primary barrier to prevent inhalation of airborne particulates or aerosols. The work area should also be equipped with an accessible eyewash station and a safety shower.[5]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

-

Eye and Face Protection: Chemical safety goggles are mandatory.[10] In situations with a higher risk of splash, such as when handling larger quantities or preparing stock solutions, a full face shield should be worn in combination with goggles.[11]

-

Skin Protection: At a minimum, nitrile gloves should be worn.[9] Users must inspect gloves for any signs of degradation or puncture before use.[10] A full-length, buttoned lab coat is required to protect skin and clothing.[9]

-

Respiratory Protection: For standard laboratory-scale operations within a fume hood, additional respiratory protection is typically not required. However, in the case of a large spill or an engineering control failure, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be available for emergency use.[5][12]

Handling, Storage, and Emergency Procedures

Safe Handling and Storage

-

Handling: Avoid creating dust when handling the solid material.[5] Use spatulas and weigh paper carefully. When preparing solutions, always add the solid to the solvent slowly. Do not use mouth suction for pipetting.[10] After handling, wash hands and any exposed skin thoroughly.[13][14]

-

Storage: Store this compound in a tightly sealed, clearly labeled container.[15] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong bases.[6][16]

Spill Management

In the event of a spill, the following procedure should be initiated immediately:

-

Evacuate non-essential personnel from the immediate area.[7]

-

Ensure the area is well-ventilated (fume hood sash should be kept low).

-

Wearing appropriate PPE (including gloves, goggles, and lab coat), cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.

-

Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[16]

-

Clean the spill area with soap and water.

-

Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

First Aid Measures

Given the assumed hazards, immediate and appropriate first aid is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][12]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][17]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][12]

Experimental Protocol: Safe Weighing and Stock Solution Preparation

This protocol provides a self-validating workflow for safely preparing a 100 mM stock solution of this compound in water.

Caption: Step-by-step workflow for safe solution preparation in a fume hood.

Methodology:

-

Preparation: Before starting, ensure all required PPE is worn correctly. Verify that the chemical fume hood has a current certification and is functioning properly.[9]

-

Weighing: Place all necessary equipment (spatula, weigh paper, beaker) inside the fume hood. Use an anti-static weigh boat or creased weigh paper to minimize dust. Carefully transfer the solid from its storage container to the weigh paper.

-

Dissolution: Place a beaker containing the desired solvent (e.g., water) on a stir plate inside the fume hood. Slowly add the weighed this compound to the solvent while stirring to ensure controlled dissolution and prevent splashing.

-

Transfer and Dilution: Once the solid is fully dissolved, carefully transfer the solution to a calibrated volumetric flask for accurate dilution to the final target concentration.

-

Storage: Transfer the final solution to a clean, clearly and correctly labeled storage bottle. The label should include the chemical name, concentration, solvent, date of preparation, and the researcher's initials.

-

Cleanup: Dispose of all single-use contaminated items (e.g., weigh paper, gloves) in the appropriate hazardous waste stream. Decontaminate the spatula and glassware. Wipe down the work surface inside the fume hood. Wash hands thoroughly after the procedure is complete.[10]

Waste Disposal

All waste materials containing this compound, including excess solid, solutions, and contaminated lab supplies, must be disposed of in accordance with local, state, and federal environmental regulations.[11] Collect waste in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this chemical down the drain.[5]

References

- N,2,2-trimethylcyclopropan-1-amine hydrochloride - 1795279-04-7 - Vulcanchem. (n.d.).

- 3-chloro-N,N,2-trimethylpropan-1-amine;hydron;chloride - PubChem. (n.d.). NIH.

- MATERIAL SAFETY DATA SHEET - Tri-iso. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023, September 21).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).

- 3-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride - Sigma-Aldrich. (n.d.).

- This compound | 31820-19-6 - ChemicalBook. (2025, July 16).

- Material Safety Data Sheet - Methylamine Hydrochloride, PA - Cole-Parmer. (n.d.).

- CAS 31820-19-6 | this compound - Synblock. (n.d.).

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).

- SAFETY DATA SHEET - Spectrum Chemical. (2020, September 28).

- SAFETY DATA SHEET - TCI Chemicals. (2025, January 8).

- SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).

- Safety Data Sheet CHE1130 - Scientific Laboratory Supplies. (2021, April 16).

- SAFETY DATA SHEET - Covestro Solution Center. (n.d.).

- safety data sheet - Enamine. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025, November 19).

- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).

- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).

- 1-Propanamine, 3-chloro-, hydrochloride - PubChem. (n.d.). NIH.

- Methylamine hydrochloride - Santa Cruz Biotechnology. (n.d.).

Sources

- 1. This compound | 31820-19-6 [chemicalbook.com]

- 2. CAS 31820-19-6 | this compound - Synblock [synblock.com]

- 3. 3-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride | 4261-67-0 [sigmaaldrich.com]

- 4. N,2,2-trimethylcyclopropan-1-amine hydrochloride (1795279-04-7) for sale [vulcanchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 1-Propanamine, 3-chloro-, hydrochloride | C3H9Cl2N | CID 11469095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. tri-iso.com [tri-iso.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. enamine.enamine.net [enamine.enamine.net]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.se [fishersci.se]

The Untapped Potential of a Sterically Encumbered Building Block: A Technical Guide to N,2,2-Trimethylpropan-1-amine Hydrochloride in Organic Synthesis

Abstract

In the vast landscape of chemical building blocks available to the modern organic chemist, certain structures remain underexplored, their potential applications awaiting discovery. N,2,2-trimethylpropan-1-amine hydrochloride, a sterically hindered primary amine, represents one such intriguing entity. While specific, documented applications in the peer-reviewed literature are sparse, its unique structural features—a neopentyl-like backbone—suggest a range of potential uses in fields from medicinal chemistry to materials science. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, not as a reagent with a long history of use, but as a frontier molecule with significant untapped potential. We will delve into its synthesis, physicochemical properties, and, through reasoned analogy with similar sterically hindered amines, propose its utility in key organic transformations and as a valuable scaffold in drug design.

Introduction: The Case for Steric Hindrance

Steric hindrance is a powerful tool in organic synthesis, influencing reaction rates, selectivity, and the stability of molecules.[1] In the realm of drug discovery, the introduction of sterically demanding groups can enhance metabolic stability and improve pharmacokinetic profiles.[1] this compound, with its quaternary carbon adjacent to the aminomethyl group, embodies this principle. Its structure is analogous to the well-known neopentylamine, a compound utilized as a building block in the synthesis of various pharmaceuticals and materials.[2][3] This guide will, therefore, draw parallels with neopentylamine and the broader class of sterically hindered amines to illuminate the potential of its N-methylated counterpart.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is paramount to its effective application.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 31820-19-6 | [4][5][6][7][8] |

| Molecular Formula | C₆H₁₆ClN | [4][5][7] |

| Molecular Weight | 137.65 g/mol | [5][7] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [4][5] |

| Storage | Sealed in dry, room temperature conditions | [4][5] |

The hydrochloride salt form enhances the compound's stability and water solubility compared to its free base, N,2,2-trimethylpropan-1-amine.

Synthesis of the Free Base and its Hydrochloride Salt

A logical synthetic pathway would involve the following steps:

-

Amide Formation: Reaction of 2,2-dimethylpropanoyl chloride with methylamine to yield N,2,2-trimethylpropanamide.

-

Amide Reduction: Reduction of the resulting amide using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) to yield the free base, N,2,2-trimethylpropan-1-amine.[9]

-

Salt Formation: Treatment of the free base with hydrochloric acid to precipitate the hydrochloride salt.

Diagram 1: Proposed Synthesis of this compound

Caption: Improving drug properties via bioisosteric replacement.

Synthesis of Sterically Hindered Amides

The formation of amide bonds is a cornerstone of organic synthesis. However, the coupling of sterically hindered amines with carboxylic acids can be challenging. [10]N,2,2-trimethylpropan-1-amine would require robust coupling conditions to overcome the steric hindrance.

Experimental Protocol: General Procedure for Amide Coupling

-

To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) is added a coupling agent (e.g., HATU, HBTU, or TBTU) (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA or triethylamine) (2.0 eq.).

-

The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

This compound (1.2 eq.) is added, followed by an additional equivalent of the non-nucleophilic base to liberate the free amine in situ.

-

The reaction is stirred at room temperature or heated as necessary, monitoring by TLC or LC-MS until completion.

-

Upon completion, the reaction is worked up by washing with aqueous solutions to remove the coupling byproducts and excess reagents.

-

The crude product is purified by flash column chromatography.

Reductive Amination

Reductive amination is a versatile method for the synthesis of more complex amines from carbonyl compounds. [9]The sterically hindered nature of N,2,2-trimethylpropan-1-amine would likely necessitate the use of a less hindered carbonyl partner, such as an aldehyde, and a suitable reducing agent.

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane) is added this compound (1.1 eq.) and a mild base (e.g., triethylamine) (1.1 eq.) to generate the free amine.

-

The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

-

A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq.), is added portion-wise.

-

The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by flash column chromatography.

Conclusion and Future Outlook

This compound is a chemical entity with considerable, yet largely unexplored, potential. Its sterically hindered nature makes it an attractive building block for the synthesis of metabolically stable pharmaceuticals and other complex organic molecules. While the current body of literature on its specific applications is limited, the fundamental principles of organic chemistry provide a clear roadmap for its potential uses. It is our hope that this technical guide will inspire researchers to explore the chemistry of this intriguing molecule and unlock its full potential in organic synthesis and drug discovery.

References

-

Neopentylamine. Grokipedia. [Link]

-

Neopentylamine. Wikipedia. [Link]

-

N,N,2-trimethyl-2-propanamine. ChemSynthesis. [Link]

-

The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Synthesis of sterically hindered imines. The Journal of Organic Chemistry. [Link]

-

Synthesis of a secondary amine #synthesis #breakingbad. YouTube. [Link]

Sources

- 1. Sterically Hindered Amines - Enamine [enamine.net]

- 2. Buy Neopentylamine | 5813-64-9 [smolecule.com]

- 3. Neopentylamine - Wikipedia [en.wikipedia.org]

- 4. Sterically hindered primary amines [bestpfe.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. CAS 31820-19-6 | this compound - Synblock [synblock.com]

- 8. This compound | 31820-19-6 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

The Strategic Utility of N,2,2-trimethylpropan-1-amine Hydrochloride: A Guide for Synthetic Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Steric Hindrance in Amine Building Blocks

In the landscape of organic synthesis, the selection of amine building blocks is a critical decision that profoundly influences the outcome of a synthetic sequence. Sterically hindered amines, such as N,2,2-trimethylpropan-1-amine, offer a unique set of properties that can be strategically leveraged to control reactivity, enhance selectivity, and introduce specific structural motifs into target molecules. The bulky 2,2-dimethylpropyl (neopentyl) group adjacent to the primary amine functionality in N,2,2-trimethylpropan-1-amine hydrochloride imparts significant steric shielding. This steric hindrance can modulate the nucleophilicity of the amine, potentially leading to more selective reactions and preventing undesired side reactions often encountered with less hindered amines.

This guide will explore the fundamental characteristics of this compound, propose its application in key synthetic transformations, and provide theoretical protocols to guide researchers in its practical use.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.

| Property | Value |

| CAS Number | 31820-19-6[1] |

| Molecular Formula | C6H16ClN[1] |

| Molecular Weight | 137.65 g/mol [1] |

| Appearance | White to off-white solid (typical for amine hydrochlorides) |

| Solubility | Expected to be soluble in water and lower alcohols. |

As a hydrochloride salt, N,2,2-trimethylpropan-1-amine is an air-stable solid that is generally easier to handle and store than its free base counterpart, which is likely a volatile liquid. The hydrochloride form also enhances its solubility in polar protic solvents.

Safety and Handling: As with all amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

The Synthetic Potential of a Sterically Hindered Primary Amine

The reactivity of N,2,2-trimethylpropan-1-amine is primarily governed by the lone pair of electrons on the nitrogen atom, making it a nucleophile and a base. However, the steric bulk of the neopentyl group significantly influences its reactivity profile compared to less hindered primary amines.

Liberation of the Free Amine

To participate in most nucleophilic reactions, the free amine must be generated from its hydrochloride salt. This is typically achieved by treatment with a base.

Protocol: General Procedure for Free Base Generation

-

Dissolve this compound in a suitable solvent (e.g., water, methanol, or a biphasic system with an organic solvent like diethyl ether or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of a suitable base (e.g., aqueous sodium hydroxide, potassium carbonate, or an organic base like triethylamine).

-

If a biphasic system is used, separate the organic layer. If a single aqueous phase is used, extract the free amine into an appropriate organic solvent.

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solution under reduced pressure to yield the free N,2,2-trimethylpropan-1-amine. Caution: The free amine is likely to be volatile and should be used immediately or stored under an inert atmosphere.

Caption: Liberation of the free amine from its hydrochloride salt.

N-Acylation Reactions: Formation of Amides

The reaction of N,2,2-trimethylpropan-1-amine with acylating agents, such as acyl chlorides or anhydrides, will lead to the formation of N-neopentyl amides. The steric hindrance of the amine may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of more reactive coupling agents) compared to less hindered amines.

Causality Behind Experimental Choices: The choice of acylating agent and reaction conditions is crucial. For highly reactive acyl chlorides, the reaction may proceed readily, but for less reactive carboxylic acids, a coupling agent (e.g., DCC, EDC, or HATU) will be necessary to activate the acid. The steric bulk of the amine may slow down the rate of reaction, and therefore, monitoring the reaction progress by techniques like TLC or LC-MS is essential.

Protocol: N-Acylation with an Acyl Chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the free N,2,2-trimethylpropan-1-amine in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the desired acyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent, wash the organic layer with brine, dry over an anhydrous drying agent, and purify by column chromatography or recrystallization.

Caption: General scheme for the N-acylation of N,2,2-trimethylpropan-1-amine.

N-Alkylation Reactions: Synthesis of Secondary and Tertiary Amines

Direct alkylation of N,2,2-trimethylpropan-1-amine with alkyl halides can be challenging due to the potential for over-alkylation. However, the steric hindrance of the neopentyl group might favor mono-alkylation to a greater extent than with less hindered primary amines. Reductive amination offers a more controlled approach to the synthesis of secondary and tertiary amines.

Causality Behind Experimental Choices: Reductive amination is often preferred over direct alkylation for the synthesis of secondary amines to avoid the formation of tertiary amines and quaternary ammonium salts. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. The choice of reducing agent is critical; mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often used as they are selective for the iminium ion in the presence of the carbonyl compound.

Protocol: Reductive Amination

-

In a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol), combine this compound, the desired aldehyde or ketone, and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for a period to allow for imine formation.

-

Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous drying agent, and purify by column chromatography.

Caption: Reductive amination pathway for the synthesis of secondary amines.

Strategic Applications in Drug Discovery and Agrochemicals

While specific examples in the literature are scarce, the structural features of this compound suggest its potential utility in several areas of medicinal and agricultural chemistry.

-

Modulation of Physicochemical Properties: The bulky, lipophilic neopentyl group can be incorporated into a lead compound to modulate its physicochemical properties, such as lipophilicity (LogP), solubility, and metabolic stability. The steric hindrance can shield adjacent functional groups from metabolic enzymes, potentially increasing the half-life of a drug candidate.

-

Scaffold Decoration: As a primary amine, it serves as a versatile handle for the introduction of a sterically demanding substituent onto a core scaffold. This can be particularly useful in structure-activity relationship (SAR) studies to probe the steric tolerance of a biological target.

-

Synthesis of Bioisosteres: The neopentyl group can act as a bioisostere for other bulky groups, allowing for fine-tuning of the pharmacological profile of a molecule.

Conclusion

This compound represents a valuable, albeit underutilized, building block in the synthetic chemist's toolbox. Its significant steric hindrance offers opportunities for controlling reactivity and introducing unique structural motifs that can be advantageous in the design of novel pharmaceuticals and agrochemicals. While the lack of extensive literature precedent necessitates a more exploratory approach to its application, the fundamental principles of amine chemistry provide a solid foundation for its successful implementation in a variety of synthetic transformations. This guide has provided a theoretical framework and practical considerations to encourage and facilitate the exploration of this promising building block in innovative synthetic endeavors.

References

- Note: Due to the limited specific literature on this compound, the following references are to general resources and supplier inform

Sources

commercial availability of N,2,2-trimethylpropan-1-amine hydrochloride

An In-depth Technical Guide to the Commercial Availability of N,2,2-trimethylpropan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 31820-19-6) is a substituted alkylamine that serves as a valuable building block in synthetic organic chemistry.[1] Its unique structural motif, featuring a neopentyl backbone, offers steric hindrance and specific conformational properties that are of interest in the design of novel chemical entities. For professionals in drug discovery and development, access to such reagents is critical for the exploration of new chemical space and the synthesis of target molecules.[2] This guide provides a comprehensive overview of the , its physicochemical properties, plausible synthetic routes, and essential safety and handling protocols.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's properties are foundational to its use in a research setting. This compound is a solid material at room temperature, characterized by the following identifiers and properties.

| Property | Value | Source |

| CAS Number | 31820-19-6 | [1][3] |

| Molecular Formula | C₆H₁₆ClN | [1] |

| Molecular Weight | 137.65 g/mol | [1] |

| Synonyms | N,2,2-trimethyl-1-propanamine hydrochloride | |

| Physical Form | Solid | |

| Typical Purity | ≥98% | [1] |

| InChI Key | QRUYXKCCDNOAAX-UHFFFAOYSA-N | |

| Storage | Sealed in a dry place at room temperature |

Commercial Availability and Procurement

This compound is available from several chemical suppliers that specialize in research and development chemicals. These vendors typically offer the compound in various quantities, suitable for laboratory-scale synthesis and preliminary studies. The availability from established suppliers ensures a reliable source for researchers, complete with certificates of analysis and quality documentation.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | AMBH9614F480 (Ambeed, Inc.) | 98% | 250 mg, 1 g, 5 g, 25 g |

| Synblock | SB02568 | NLT 98% | Inquire for details |

| Alchem Pharmtech | Z-53443 | Inquire for details | Inquire for details |

Note: Pricing and stock levels are subject to change. It is recommended to consult the supplier's website for the most current information.

Plausible Synthesis Route: Reductive Amination

While specific manufacturing protocols for this compound are proprietary, a chemically sound and widely used method for its synthesis is the reductive amination of 2,2-dimethylpropanal (pivaldehyde) with methylamine. This two-step, one-pot process is efficient and relies on common laboratory reagents.

Causality of Experimental Choices:

-

Step 1: Imine Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of pivaldehyde. This forms an unstable hemiaminal intermediate, which readily dehydrates to form the corresponding N-methylimine. This step is often performed at a neutral to slightly acidic pH to facilitate both amine nucleophilicity and carbonyl activation.

-

Step 2: Reduction: A selective reducing agent is required to reduce the C=N double bond of the imine without affecting other functional groups. Sodium triacetoxyborohydride (STAB) is an ideal choice for this transformation.[4] Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), STAB is milder, tolerant of a wider range of functional groups, and can be used in one-pot procedures directly with the aldehyde and amine.[4] Its kinetic selectivity for imines over aldehydes in acidic conditions prevents side reactions.

-

Step 3: Hydrochloride Salt Formation: The resulting free amine, N,2,2-trimethylpropan-1-amine, is typically an oil or low-melting solid. Conversion to its hydrochloride salt is achieved by treating a solution of the amine (e.g., in diethyl ether or ethyl acetate) with hydrochloric acid. This protonates the basic nitrogen atom, forming a stable, crystalline solid that is easier to handle, purify, and store than the free base.

Experimental Workflow: Reductive Amination

Caption: Proposed synthesis workflow for N,2,2-trimethylpropan-1-amine HCl.

Step-by-Step Protocol

-

To a stirred solution of 2,2-dimethylpropanal (1.0 eq.) in anhydrous methanol (0.5 M) at 0 °C, add methylamine (2.0 M solution in THF, 1.5 eq.).

-

Stir the reaction mixture for 20 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 20 °C.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the imine intermediate.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

-

Dissolve the crude amine in diethyl ether and cool to 0 °C. Add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Applications in Research and Drug Development

Substituted amines are fundamental components in a vast number of pharmaceuticals. The N,2,2-trimethylpropan-1-amine moiety can be incorporated into larger molecules to:

-

Introduce Steric Bulk: The tert-butyl group adjacent to the nitrogen atom provides significant steric hindrance, which can be used to modulate the binding of a molecule to its biological target, improve metabolic stability by shielding a labile part of the molecule, or control stereochemistry in subsequent synthetic steps.

-

Modify Physicochemical Properties: As a primary amine salt, it imparts hydrophilicity, which can improve the solubility and formulation characteristics of a potential drug candidate.[5]

-

Serve as a Key Intermediate: This compound is a building block for more complex structures. The primary amine can be further functionalized through acylation, alkylation, or other amine-specific reactions to build out the desired final molecule. This is a core part of the new chemical entity (NCE) development process.[2]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified with the GHS07 pictogram, indicating it can be harmful.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-